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molecular formula C11H14O2 B109533 3-methyl-2-phenylbutanoic acid CAS No. 3508-94-9

3-methyl-2-phenylbutanoic acid

Cat. No. B109533
M. Wt: 178.23 g/mol
InChI Key: HDLQGISFYDYWFJ-UHFFFAOYSA-N
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Patent
US04560447

Procedure details

Into the cathode chamber of an electrolytic cell divided with a diaphragm (asbestos) was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of isopropyl bromide and 1.0 g of tetramethylammonium tosylate in 30 ml of anhydrous dimethylformamide. Constant current electrolysis was conducted at 0.2 A/cm2 with use of lead for the anode and carbon for the cathode. After passing 1.5 F of electricity per mol of the methyl phenylacetate at 20° to 25° C., the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-isopropylphenylacetate in a yield of 80% and α-isopropylphenylacetic acid in a yield of 9%. The spectral data of the ester were as follows.
[Compound]
Name
asbestos
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([O:10][CH3:11])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:12](Br)([CH3:14])[CH3:13].S([C:20]1[CH:26]=CC(C)=C[CH:21]=1)([O-])(=O)=O.C[N+](C)(C)C.[Cl-].[NH4+]>CN(C)C=O>[CH:12]([CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]([O:10][CH3:11])=[O:9])([CH3:14])[CH3:13].[CH:20]([CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]([OH:10])=[O:9])([CH3:26])[CH3:21] |f:2.3,4.5|

Inputs

Step One
Name
asbestos
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OC
Step Three
Name
Quantity
12 mmol
Type
reactant
Smiles
C(C)(C)Br
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1.C[N+](C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20° to 25° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ether
DISTILLATION
Type
DISTILLATION
Details
The ether was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(C(=O)OC)C1=CC=CC=C1
Name
Type
product
Smiles
C(C)(C)C(C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04560447

Procedure details

Into the cathode chamber of an electrolytic cell divided with a diaphragm (asbestos) was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of isopropyl bromide and 1.0 g of tetramethylammonium tosylate in 30 ml of anhydrous dimethylformamide. Constant current electrolysis was conducted at 0.2 A/cm2 with use of lead for the anode and carbon for the cathode. After passing 1.5 F of electricity per mol of the methyl phenylacetate at 20° to 25° C., the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-isopropylphenylacetate in a yield of 80% and α-isopropylphenylacetic acid in a yield of 9%. The spectral data of the ester were as follows.
[Compound]
Name
asbestos
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([O:10][CH3:11])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:12](Br)([CH3:14])[CH3:13].S([C:20]1[CH:26]=CC(C)=C[CH:21]=1)([O-])(=O)=O.C[N+](C)(C)C.[Cl-].[NH4+]>CN(C)C=O>[CH:12]([CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]([O:10][CH3:11])=[O:9])([CH3:14])[CH3:13].[CH:20]([CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]([OH:10])=[O:9])([CH3:26])[CH3:21] |f:2.3,4.5|

Inputs

Step One
Name
asbestos
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OC
Step Three
Name
Quantity
12 mmol
Type
reactant
Smiles
C(C)(C)Br
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1.C[N+](C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20° to 25° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ether
DISTILLATION
Type
DISTILLATION
Details
The ether was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(C(=O)OC)C1=CC=CC=C1
Name
Type
product
Smiles
C(C)(C)C(C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04560447

Procedure details

Into the cathode chamber of an electrolytic cell divided with a diaphragm (asbestos) was placed a solution of 10 mmols of methyl phenylacetate, 12 mmols of isopropyl bromide and 1.0 g of tetramethylammonium tosylate in 30 ml of anhydrous dimethylformamide. Constant current electrolysis was conducted at 0.2 A/cm2 with use of lead for the anode and carbon for the cathode. After passing 1.5 F of electricity per mol of the methyl phenylacetate at 20° to 25° C., the cathode solution was added to a saturated aqueous solution of ammonium chloride and the mixture was extracted twice with ether. The ether was distilled off and the residue was purified by silica gel column chromatography using hexane-ethyl acetate (10:1), giving methyl α-isopropylphenylacetate in a yield of 80% and α-isopropylphenylacetic acid in a yield of 9%. The spectral data of the ester were as follows.
[Compound]
Name
asbestos
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
12 mmol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
30 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][C:8]([O:10][CH3:11])=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH:12](Br)([CH3:14])[CH3:13].S([C:20]1[CH:26]=CC(C)=C[CH:21]=1)([O-])(=O)=O.C[N+](C)(C)C.[Cl-].[NH4+]>CN(C)C=O>[CH:12]([CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]([O:10][CH3:11])=[O:9])([CH3:14])[CH3:13].[CH:20]([CH:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[C:8]([OH:10])=[O:9])([CH3:26])[CH3:21] |f:2.3,4.5|

Inputs

Step One
Name
asbestos
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
10 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OC
Step Three
Name
Quantity
12 mmol
Type
reactant
Smiles
C(C)(C)Br
Step Four
Name
Quantity
1 g
Type
reactant
Smiles
S(=O)(=O)([O-])C1=CC=C(C)C=C1.C[N+](C)(C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CC(=O)OC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Seven
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 20° to 25° C.
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted twice with ether
DISTILLATION
Type
DISTILLATION
Details
The ether was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(C(=O)OC)C1=CC=CC=C1
Name
Type
product
Smiles
C(C)(C)C(C(=O)O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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